molecular formula C9H12ClN B1591267 1-(2-Chlorophenyl)-N-methylethanamine CAS No. 51586-22-2

1-(2-Chlorophenyl)-N-methylethanamine

Cat. No. B1591267
CAS RN: 51586-22-2
M. Wt: 169.65 g/mol
InChI Key: UEVNECVWVMFIRG-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-N-methylethanamine (also known as 1-Chloro-2-methylaminoethane or CMA) is a small molecule that has been studied for its potential applications in a variety of scientific fields. CMA is an organochloride compound with a molecular weight of 131.56 g/mol. It is a colorless, volatile liquid with a pungent odor and low solubility in water. CMA is used in a number of different applications including synthesis, research, and pharmaceuticals.

Scientific Research Applications

Electro-Optic Materials Development

Facchetti et al. (2003) explored the synthesis and application of heterocycle-based chromophores, focusing on their potential in nonlinear optical/electro-optic materials. This study detailed the synthesis of diethanolaminomethyl-functionalized derivatives from pyrrole-based compounds, highlighting their utility in creating highly transparent electro-optic multilayers with significant χ(2) values, indicative of their efficiency in electro-optic applications. The research suggests the potential of related compounds in the development of advanced optical materials (Facchetti et al., 2003).

Chemical Synthesis and Crystal Structure Analysis

Research by Faggiani et al. (1987) on the reaction of chloro(triphenylphosphine)gold(I) with 1-methylthymine provides insights into the structural analysis of chemical compounds through X-ray crystallography. This work contributes to the understanding of chemical bond lengths and angles, aiding in the synthesis and characterization of complex organic molecules (Faggiani et al., 1987).

Advanced Analytical Techniques

Curtis et al. (2003) developed a quantitative method for analyzing 2C-T-7, a compound structurally and pharmacodynamically similar to 1-(2-Chlorophenyl)-N-methylethanamine, showcasing the application of GC-MSD and GC-NPD in forensic toxicology. This methodological advancement aids in the postmortem identification and quantification of complex organic molecules, demonstrating the role of advanced analytical techniques in toxicological investigations (Curtis et al., 2003).

Luminescence Sensing and Pesticide Removal

Zhao et al. (2017) demonstrated the use of metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylate for luminescence sensing and pesticide removal. This study highlights the environmental applications of such compounds, specifically their selectivity and sensitivity towards detecting and removing hazardous substances from the environment (Zhao et al., 2017).

properties

IUPAC Name

1-(2-chlorophenyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-7(11-2)8-5-3-4-6-9(8)10/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVNECVWVMFIRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588427
Record name 1-(2-Chlorophenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51586-22-2
Record name 2-Chloro-N,α-dimethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51586-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chlorophenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(2-chlorophenyl)ethyl](methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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